1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation reactions.
- Coupling of the pyrazole derivatives with piperidinecarboxamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Ammonia, amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
- 3-[(5-DIFLUOROMETHOXY-1-METHYL-3-TRIFLUOROMETHYL-1H-PYRAZOL-4-YL)METHYLTHIO]-4,5-DIHYDRO-5,5-DIMETHYLISOXAZOLE .
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-3-PIPERIDINECARBOXAMIDE stands out due to its dual pyrazole ring system, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile scaffold in drug design and development .
Properties
Molecular Formula |
C16H24N6O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[(1-methylpyrazol-3-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N6O3S/c1-12-15(10-18-21(12)3)26(24,25)22-7-4-5-13(11-22)16(23)17-9-14-6-8-20(2)19-14/h6,8,10,13H,4-5,7,9,11H2,1-3H3,(H,17,23) |
InChI Key |
RLZAWVDGXDEEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=NN(C=C3)C |
Origin of Product |
United States |
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